2-Dichloromethylbenzonitrile

Vue d'ensemble

Description

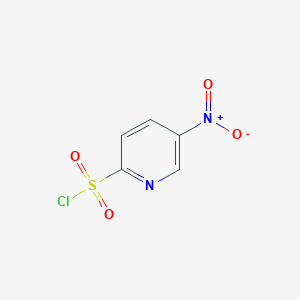

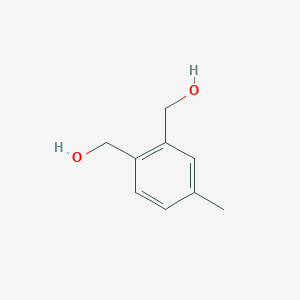

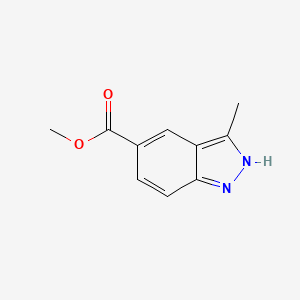

2-Dichloromethylbenzonitrile is a chemical compound with the CAS Number: 64148-19-2. It has a molecular weight of 186.04 . The IUPAC name for this compound is 2-(dichloromethyl)benzonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes

Metal complexes incorporating nitrile derivatives show significant promise in the realm of medicinal chemistry. For example, the synthesis and characterization of new ruthenium (II) complexes, using ligands closely related to 2-Dichloromethylbenzonitrile, demonstrated low in vitro anticancer potential against cervical cancer HeLa cells. These findings suggest potential avenues for the development of new anticancer agents using nitrile derivatives as ligands in metal complexes (Fuster et al., 2022).

Environmental and Toxicological Studies

Research on herbicides and related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,6-dichlorobenzonitrile, indicates the environmental persistence and toxicological concerns associated with these chemicals. These studies highlight the importance of understanding the environmental impact and degradation pathways of chlorinated nitriles, which could extend to compounds like this compound (Zuanazzi et al., 2020); (Wit & van Genderen, 1966).

Electrochemical Applications

Investigations into the electrochemical behaviors of substituted thiadiazoles and dimethyl disulfide in solvents like acetonitrile and dichloromethane shed light on the redox characteristics and potential applications of nitrile derivatives in electrochemistry. These studies could inform the design of electrochemical sensors or synthetic methodologies involving this compound or similar compounds (Maghraby et al., 2006); (Do et al., 2005).

Synthesis of Aminobenzonitriles

Aminobenzonitriles are crucial intermediates in pharmaceutical and organic synthesis. The transformation of 2-arylindoles into 2-aminobenzonitriles via tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage showcases innovative methods for synthesizing nitrile derivatives. This methodology could potentially be adapted for the synthesis of this compound derivatives (Chen et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

It is commonly used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.

Mode of Action

As an organic compound, it likely interacts with its targets through covalent bonding, acting as a reactant in chemical reactions to form new compounds .

Biochemical Pathways

Given its use as an intermediate in organic synthesis , it may be involved in a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor .

Result of Action

As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it is involved in and the resulting compounds formed.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, its reactivity may be affected by the presence of other reactants, the pH, temperature, and other conditions of the reaction environment . It is also known to be relatively stable in most common organic solvents .

Propriétés

IUPAC Name |

2-(dichloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASRSQYJNVCGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627903 | |

| Record name | 2-(Dichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64148-19-2 | |

| Record name | 2-(Dichloromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-1H-[1,8]naphthyridin-2-one sulfate](/img/structure/B1612946.png)